molecular formula C15H18N4O2S3 B12141528 4-amino-3-methyl-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide

4-amino-3-methyl-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide

Cat. No.: B12141528
M. Wt: 382.5 g/mol
InChI Key: DUPJNAFMSFDMOV-UHFFFAOYSA-N
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Description

This compound is a thiazole-5-carboxamide derivative featuring a 4,5,6,7-tetrahydrobenzothiophene scaffold substituted with a methylcarbamoyl group. The presence of the 2-thioxo group enhances hydrogen-bonding interactions, while the methylcarbamoyl substituent modulates solubility and target specificity .

Properties

Molecular Formula

C15H18N4O2S3

Molecular Weight

382.5 g/mol

IUPAC Name

4-amino-3-methyl-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-sulfanylidene-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C15H18N4O2S3/c1-17-12(20)9-7-5-3-4-6-8(7)23-14(9)18-13(21)10-11(16)19(2)15(22)24-10/h3-6,16H2,1-2H3,(H,17,20)(H,18,21)

InChI Key

DUPJNAFMSFDMOV-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=C(N(C(=S)S3)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-3-methyl-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include thionyl chloride, ammonia, and various organic solvents .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

4-amino-3-methyl-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

4-amino-3-methyl-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may have therapeutic potential for treating various diseases, depending on its biological activity.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-amino-3-methyl-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism would depend on the specific application and the biological context .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Synthesis Yield Reported Bioactivity (IC₅₀/EC₅₀) Reference
Target Compound Tetrahydrobenzothiophene-Thiazole 3-(Methylcarbamoyl), 4-amino, 3-methyl, 2-thioxo Not Reported Not Available
N-Benzyl-2-(2-((1-methyl-1H-imidazole-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophen-3-carboxamide Tetrahydrobenzothiophene Benzyl, imidazole-thioacetamido ~50% Anticancer (HepG-2: 1.61–1.98 µg/mL)
4-Amino-N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methoxyphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide Thiazole 4-Methoxyphenyl, benzodioxolylmethyl Not Reported Enzyme inhibition (hypothetical)
5-Thiazolecarboxamide, 4-amino-2,3-dihydro-N-methyl-3-phenyl-2-thioxo Thiazole Phenyl, N-methyl 45–70% Not Reported
N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamide derivatives Benzothiazole-Thiazolidinone Varied aryl groups (e.g., 4-chlorophenyl, 2,6-difluorophenyl) 37–70% Antiproliferative activity

Bioactivity and Mechanism

  • Anticancer Activity : Compound 7b and 11 from (thiazole derivatives) exhibit potent activity against HepG-2 cells (IC₅₀: 1.61–1.98 µg/mL), attributed to thioxo-thiazole interactions with cellular kinases .
  • Enzyme Inhibition: The benzodioxolylmethyl-substituted thiazole () may target cytochrome P450 isoforms, based on structural similarity to known inhibitors .
  • Target Compound : Hypothesized to inhibit kinases or proteases due to the 2-thioxo group’s electrophilic sulfur, which can form covalent bonds with catalytic cysteine residues .

Physicochemical Properties

  • Substitutions like methylcarbamoyl may improve solubility in polar solvents .
  • LogP : Estimated LogP ~2.5–3.0 (similar to ’s thiazolecarboxamide), favoring blood-brain barrier penetration .

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